3-Chloro-5-fluoro-4-(methylsulfonyloxymethyl)benzoic acid
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Overview
Description
3-Chloro-5-fluoro-4-(methylsulfonyloxymethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro group, a fluoro group, and a methylsulfonyloxymethyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-(methylsulfonyloxymethyl)benzoic acid typically involves multiple steps. One common method includes the introduction of the chloro and fluoro groups onto the benzene ring, followed by the addition of the methylsulfonyloxymethyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-(methylsulfonyloxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-fluoro-4-(methylsulfonyloxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-(methylsulfonyloxymethyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in various chemical interactions, while the methylsulfonyloxymethyl group can influence the compound’s reactivity and solubility. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluoro-4-nitrobenzoic acid
- 3-Chloro-5-fluoro-4-methanesulfonyloxymethyl-benzoic acid
- 3-Chloro-5-fluoro-4-(methylsulfonyl)benzoic acid
Uniqueness
3-Chloro-5-fluoro-4-(methylsulfonyloxymethyl)benzoic acid is unique due to the presence of the methylsulfonyloxymethyl group, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical syntheses and research applications.
Properties
Molecular Formula |
C9H8ClFO5S |
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Molecular Weight |
282.67 g/mol |
IUPAC Name |
3-chloro-5-fluoro-4-(methylsulfonyloxymethyl)benzoic acid |
InChI |
InChI=1S/C9H8ClFO5S/c1-17(14,15)16-4-6-7(10)2-5(9(12)13)3-8(6)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
RRDWNEPVCUNOSI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=C(C=C1Cl)C(=O)O)F |
Origin of Product |
United States |
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